N-methyl-N-[2-(4-methyl-1,3-thiazol-5-yl)ethyl]-7H-purin-6-amine
Description
N-methyl-N-[2-(4-methyl-1,3-thiazol-5-yl)ethyl]-7H-purin-6-amine is a complex organic compound that features a thiazole ring and a purine base The thiazole ring is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom
Properties
IUPAC Name |
N-methyl-N-[2-(4-methyl-1,3-thiazol-5-yl)ethyl]-7H-purin-6-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N6S/c1-8-9(19-7-17-8)3-4-18(2)12-10-11(14-5-13-10)15-6-16-12/h5-7H,3-4H2,1-2H3,(H,13,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWYYDOWSWQKLNW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)CCN(C)C2=NC=NC3=C2NC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-N-[2-(4-methyl-1,3-thiazol-5-yl)ethyl]-7H-purin-6-amine typically involves the formation of the thiazole ring followed by its attachment to the purine base. One common method involves the reaction of 2-chloro-N-(5-methyl-4-phenylthiazol-2-yl)acetamide with mercapto derivatives . The reaction is carried out under reflux conditions for several hours, followed by purification steps to isolate the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, industrial methods often incorporate advanced purification techniques such as chromatography and crystallization to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-methyl-N-[2-(4-methyl-1,3-thiazol-5-yl)ethyl]-7H-purin-6-amine can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring and the purine base.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring may yield sulfoxides or sulfones, while reduction can lead to the formation of thiazolidines.
Scientific Research Applications
Chemistry
In chemistry, N-methyl-N-[2-(4-methyl-1,3-thiazol-5-yl)ethyl]-7H-purin-6-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
This compound has potential applications in biological research, particularly in the study of enzyme interactions and metabolic pathways. Its ability to interact with various biological targets makes it a valuable tool for probing cellular processes.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Compounds containing thiazole rings have been shown to exhibit antimicrobial, antiviral, and anticancer activities .
Industry
Industrially, this compound can be used in the development of new materials and as a catalyst in chemical reactions. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of N-methyl-N-[2-(4-methyl-1,3-thiazol-5-yl)ethyl]-7H-purin-6-amine involves its interaction with specific molecular targets. For instance, it may bind to DNA and interfere with the activity of topoisomerase II, leading to DNA double-strand breaks and cell death . This mechanism is similar to that of other thiazole-containing compounds used in cancer therapy.
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug containing a thiazole ring.
Ritonavir: An antiretroviral drug with a thiazole moiety.
Abafungin: An antifungal drug featuring a thiazole ring.
Bleomycin: An antineoplastic drug that includes a thiazole ring.
Tiazofurin: Another antineoplastic agent with a thiazole structure.
Uniqueness
N-methyl-N-[2-(4-methyl-1,3-thiazol-5-yl)ethyl]-7H-purin-6-amine is unique due to its combination of a thiazole ring and a purine base. This dual functionality allows it to participate in a wider range of chemical and biological interactions compared to other thiazole-containing compounds.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
